molecular formula C20H26N4O2S B11198426 N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B11198426
M. Wt: 386.5 g/mol
InChI Key: WIMLMQKSSUYWFY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an ethoxyphenyl group, a piperidinyl-pyrimidinyl moiety, and a sulfanyl-acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would require further investigation through experimental studies.

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C20H26N4O2S/c1-3-26-17-6-4-16(5-7-17)23-19(25)13-27-20-12-18(21-14-22-20)24-10-8-15(2)9-11-24/h4-7,12,14-15H,3,8-11,13H2,1-2H3,(H,23,25)

InChI Key

WIMLMQKSSUYWFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3CCC(CC3)C

Origin of Product

United States

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